molecular formula C19H25N3O5 B2983194 (1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate CAS No. 1207055-07-9

(1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate

Cat. No.: B2983194
CAS No.: 1207055-07-9
M. Wt: 375.425
InChI Key: OQMCQWDDWRAVQX-UHFFFAOYSA-N
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Description

(1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate is a complex organic compound that features a unique adamantane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Attachment of the Propanamido Group:

    Incorporation of the Pyrimidine Ring: The pyrimidine ring is introduced through nucleophilic substitution reactions, where the appropriate pyrimidine derivative reacts with the propanamido group.

    Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ester functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydroxylated Adamantane Derivatives: From oxidation reactions.

    Dihydropyrimidine Derivatives: From reduction reactions.

    Substituted Amides and Esters: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.

Biology

In biological research, it serves as a probe to study enzyme interactions and binding affinities due to its unique structure.

Medicine

The compound has shown potential as an antiviral and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of other bioactive compounds.

Mechanism of Action

The mechanism of action of (1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate: A closely related compound with slight variations in the functional groups attached to the adamantane core.

    Adamantane Derivatives: Compounds with similar core structures but different substituents, such as amantadine and rimantadine.

Uniqueness

The uniqueness of this compound lies in its combination of the adamantane core with a pyrimidine ring and a propanamido group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-27-16(25)18-7-12-6-13(8-18)10-19(9-12,11-18)21-15(24)3-5-22-4-2-14(23)20-17(22)26/h2,4,12-13H,3,5-11H2,1H3,(H,21,24)(H,20,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMCQWDDWRAVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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